

Spectroscopic Characterization of 1-Ethoxy-2-methoxyethane: A Technical Guide

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Compound of Interest

Compound Name: 1-Ethoxy-2-methoxyethane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Ethoxy-2-methoxyethane** (CAS 5137-45-1), an asymmetrical ether with increasing relevance as a solvent in organic synthesis and electrolyte formulations. Due to the limited availability of public experimental spectra, this guide presents a combination of expected and reported data, alongside detailed experimental protocols for its acquisition.

Molecular Structure and Properties

1-Ethoxy-2-methoxyethane, also known as 2,5-dioxahепtane, possesses the molecular formula $C_5H_{12}O_2$ and a molecular weight of approximately 104.15 g/mol [1]. Its asymmetrical structure, featuring both an ethoxy and a methoxy group connected by an ethylene bridge, imparts distinct physicochemical properties compared to its symmetrical counterparts.

Structure: $CH_3CH_2OCH_2CH_2OCH_3$

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for **1-Ethoxy-2-methoxyethane**. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.55	t, $J \approx 5.0$ Hz	2H	-O-CH ₂ -CH ₂ -O-
~3.50	q, $J \approx 7.0$ Hz	2H	CH ₃ -CH ₂ -O-
~3.35	s	3H	-O-CH ₃
~1.20	t, $J \approx 7.0$ Hz	3H	CH ₃ -CH ₂ -O-

Note: Predicted values are based on standard chemical shift tables and data from analogous ethers. Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~72.0	-O-CH ₂ -CH ₂ -O-
~70.0	-O-CH ₂ -CH ₂ -O-
~66.0	CH ₃ -CH ₂ -O-
~59.0	-O-CH ₃
~15.0	CH ₃ -CH ₂ -O-

Note: Predicted values are based on the expected deshielding effects of the oxygen atoms. Carbons in ethers typically resonate in the 50-80 ppm range.^[2]

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2975-2850	Strong	C-H Stretch	Alkane
1150-1060	Strong	C-O Stretch	Ether

Note: The C-O stretching band is the most characteristic feature for ethers in an IR spectrum, though this region can be congested.^{[1][3]}

Mass Spectrometry (MS)

Table 4: Reported and Expected Mass Spectrometry Data

m/z	Relative Intensity	Proposed Fragment
104	Low	$[M]^+$ (Molecular Ion)
89	Moderate	$[M - CH_3]^+$
75	Moderate	$[M - CH_2CH_3]^+$
59	High	$[CH_2OCH_2CH_3]^+$
45	High (Base Peak)	$[CH_2OCH_3]^+$

Note: The molecular mass of 1-Ethoxy-2-methoxyethane has been confirmed as 104 via chemical ionization mass spectrometry.^[4] The fragmentation pattern is predicted based on common cleavage pathways for ethers, such as alpha-cleavage.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample such as **1-Ethoxy-2-methoxyethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-20 mg of **1-Ethoxy-2-methoxyethane** for 1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, $CDCl_3$).
 - Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

- Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.
- The final sample height in the tube should be approximately 4-5 cm.
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - For ^1H NMR, acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence. A greater number of scans will be required due to the lower natural abundance of ^{13}C .
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Acquire a background spectrum of the clean, empty ATR crystal.

- Place a single drop of **1-Ethoxy-2-methoxyethane** directly onto the center of the crystal, ensuring it is fully covered.
- Data Acquisition:
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually collected in the range of 4000-400 cm^{-1} .
 - After acquisition, the software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.

Mass Spectrometry (MS)

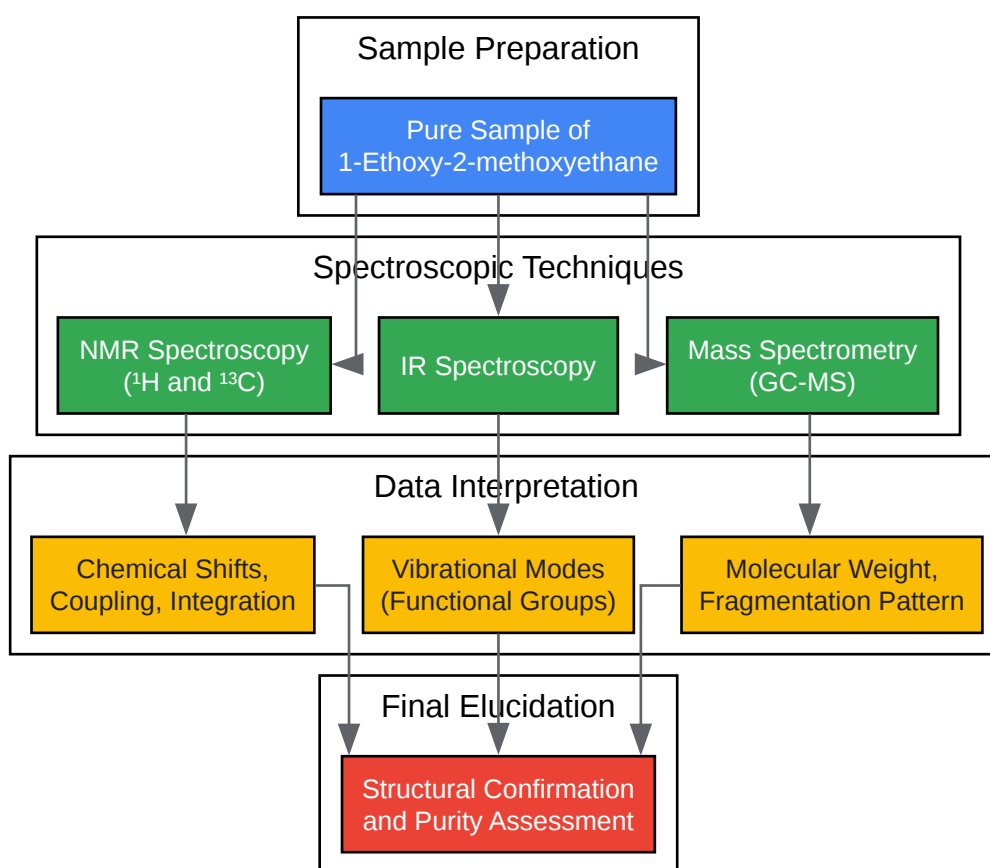
- Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
 - Prepare a dilute solution of **1-Ethoxy-2-methoxyethane** in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
 - Inject a small volume (e.g., 1 μL) of the solution into the GC-MS system.
 - The sample is vaporized in the heated injection port and separated from the solvent and any impurities on the GC column.
- Ionization and Analysis:
 - As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
 - For standard analysis, Electron Ionization (EI) is used, typically at 70 eV, which causes fragmentation of the molecule.
 - The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **1-Ethoxy-2-methoxyethane**.

Spectroscopic Analysis Workflow for 1-Ethoxy-2-methoxyethane



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References

- 1. 1-Ethoxy-2-methoxyethane|CAS 5137-45-1 [benchchem.com]
- 2. C₃H₈O CH₃OCH₂CH₃ C-13 nmr spectrum of methoxyethane analysis of chemical shifts ppm interpretation of ¹³C chemical shifts ppm of ethyl methyl ether C13 ¹³-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C₃H₈O CH₃OCH₂CH₃ infrared spectrum of methoxyethane prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1-Ethoxy-2-methoxyethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594158#spectroscopic-data-for-1-ethoxy-2-methoxyethane-nmr-ir-mass-spec]

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